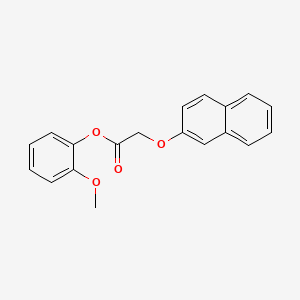
2-Methoxyphenyl (naphthalen-2-yloxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxyphenyl (naphthalen-2-yloxy)acetate is an organic compound with the molecular formula C19H16O4. It is known for its unique structure, which combines a methoxyphenyl group with a naphthalen-2-yloxy group through an acetate linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyphenyl (naphthalen-2-yloxy)acetate typically involves the esterification of 2-methoxyphenol with naphthalen-2-yloxyacetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography would be essential for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Methoxyphenyl (naphthalen-2-yloxy)acetate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The ester linkage can be reduced to form the corresponding alcohol.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of 2-hydroxyphenyl (naphthalen-2-yloxy)acetate.
Reduction: Formation of 2-methoxyphenyl (naphthalen-2-yloxy)ethanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-Methoxyphenyl (naphthalen-2-yloxy)acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-Methoxyphenyl (naphthalen-2-yloxy)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxyphenyl (2-naphthyloxy)acetate
- 2-Methylphenyl (2-naphthyloxy)acetate
- Methyl 2-(naphthalen-2-yl)acetate
Uniqueness
2-Methoxyphenyl (naphthalen-2-yloxy)acetate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its methoxy group enhances its solubility and reactivity, while the naphthalen-2-yloxy group contributes to its aromaticity and potential biological activity .
Properties
Molecular Formula |
C19H16O4 |
|---|---|
Molecular Weight |
308.3 g/mol |
IUPAC Name |
(2-methoxyphenyl) 2-naphthalen-2-yloxyacetate |
InChI |
InChI=1S/C19H16O4/c1-21-17-8-4-5-9-18(17)23-19(20)13-22-16-11-10-14-6-2-3-7-15(14)12-16/h2-12H,13H2,1H3 |
InChI Key |
SQGONYQRNLGLQB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OC(=O)COC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















